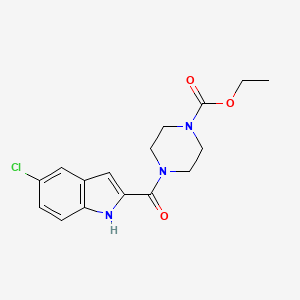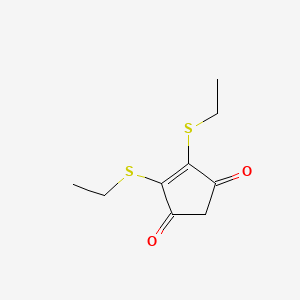
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C9H12O2S2. This compound is characterized by the presence of two ethylsulfanyl groups attached to a cyclopentene ring with two ketone functionalities. It is a solid, typically appearing as a light yellow crystalline substance with a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione can be achieved through several synthetic routesThe reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity and yield. High-performance countercurrent chromatography (HPCCC) combined with gel permeation chromatography (GPC) has been reported as an efficient method for isolating similar compounds .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the ketone functionalities, leading to the formation of alcohols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include alcohols, substituted cyclopentenes, and various oxidized derivatives .
Scientific Research Applications
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its electron-withdrawing properties. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes in microorganisms, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-4-ene-1,3-dione: A simpler analog without the ethylsulfanyl groups, used in similar applications but with different reactivity and properties.
Cyclopent-4-ene-1,3-diones fused with heterocycles: These compounds are important in the design of non-fullerene acceptors for organic solar cells.
Uniqueness
4,5-Bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione is unique due to the presence of ethylsulfanyl groups, which enhance its electron-withdrawing capabilities and reactivity compared to its simpler analogs. This makes it particularly valuable in applications requiring strong electron-withdrawing properties, such as in the development of advanced materials for solar cells .
Properties
CAS No. |
929116-16-5 |
|---|---|
Molecular Formula |
C9H12O2S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
4,5-bis(ethylsulfanyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C9H12O2S2/c1-3-12-8-6(10)5-7(11)9(8)13-4-2/h3-5H2,1-2H3 |
InChI Key |
SVQAEGGZUXMFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)CC1=O)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


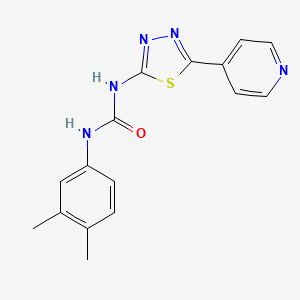
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
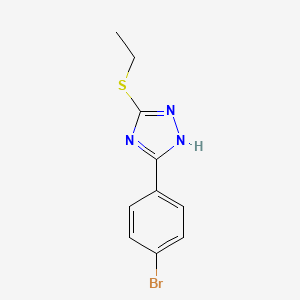
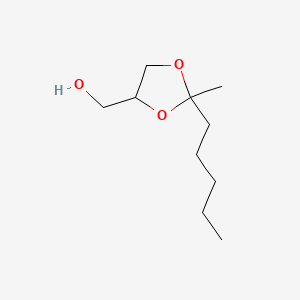
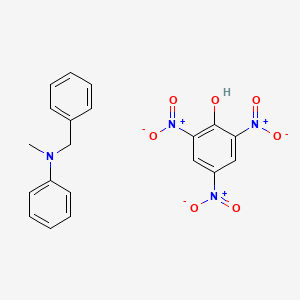
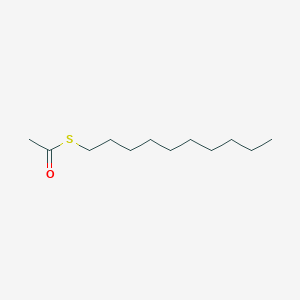
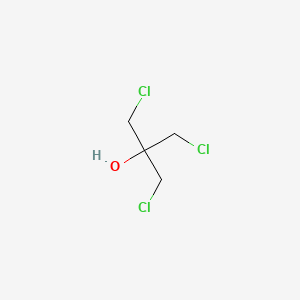
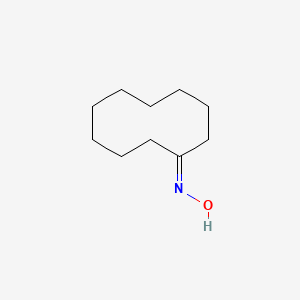

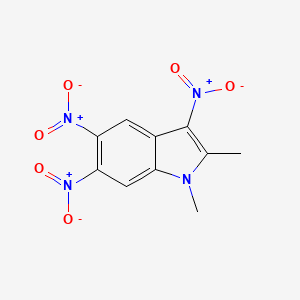
![4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide](/img/structure/B14170112.png)
![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
